
3,7-Dimethyl-quinoxaline-2-carboxylic acid benzyl ester
Descripción general
Descripción
3,7-Dimethyl-quinoxaline-2-carboxylic acid benzyl ester is a synthetic compound . It is widely used in the field of neuroscience research.
Synthesis Analysis
The synthesis of quinoxaline derivatives, including 3,7-Dimethyl-quinoxaline-2-carboxylic acid benzyl ester, involves various methods of synthetic strategies . For instance, one protocol involves the condensation of aryl-1,2-diamine with benzyl in EtOH and a phosphate-based catalyst such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), or triple-super phosphate (TSP) .Molecular Structure Analysis
The molecular structure of 3,7-Dimethyl-quinoxaline-2-carboxylic acid benzyl ester includes a quinoxaline core, which is a heterocyclic compound containing nitrogen .Chemical Reactions Analysis
Quinoxaline derivatives undergo various chemical reactions. These include oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,7-Dimethyl-quinoxaline-2-carboxylic acid benzyl ester include its melting point, boiling point, density, molecular formula, and molecular weight .Aplicaciones Científicas De Investigación
Quinoxaline Derivatives in Medicinal Chemistry
Quinoxaline and its derivatives, including 3,7-Dimethyl-quinoxaline-2-carboxylic acid benzyl ester, are explored for their significant biomedical applications. These compounds are known for their antimicrobial, anti-inflammatory, and anticancer properties. Quinoxaline derivatives serve as key scaffolds in drug development due to their ability to interact with various biological targets. Their versatility enables modifications that lead to new therapeutic agents with improved efficacy and reduced toxicity (Pereira et al., 2015). Additionally, the synthesis of bioactive quinoxaline-containing sulfonamides highlights the diverse biomedical activities these compounds can exhibit, emphasizing their potential in developing advanced therapeutic agents against a wide variety of diseases (Irfan et al., 2021).
Quinoxaline Derivatives in Materials Science
Quinoxaline derivatives are also pivotal in the development of optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel materials with potential applications in electronic devices, luminescent elements, and photoelectric conversion elements. These derivatives are essential for fabricating materials for organic light-emitting diodes (OLEDs), including highly efficient phosphorescent OLEDs and materials for nonlinear optical applications. The structural flexibility of quinoxaline derivatives enables the design of compounds with tailored electronic and luminescent properties, making them suitable for various optoelectronic applications (Lipunova et al., 2018).
Quinoxaline Derivatives in Biological Studies
The role of quinoxaline derivatives extends to biological studies, where their properties can be utilized to understand and modulate biological processes. The ability of these compounds to serve as corrosion inhibitors or participate in biological pathways highlights their potential in biological and environmental research. Understanding the interaction mechanisms of quinoxaline derivatives with biological systems can lead to the discovery of novel bioactive compounds and the development of new strategies for disease treatment and prevention (Verma et al., 2020).
Direcciones Futuras
Quinoline and its derivatives, including 3,7-Dimethyl-quinoxaline-2-carboxylic acid benzyl ester, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future directions may include the development of new synthesis protocols and the exploration of new biological and pharmaceutical activities .
Propiedades
IUPAC Name |
benzyl 3,7-dimethylquinoxaline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-8-9-15-16(10-12)20-17(13(2)19-15)18(21)22-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHALBSLJAJSOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N=C2C=C1)C)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dimethyl-quinoxaline-2-carboxylic acid benzyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



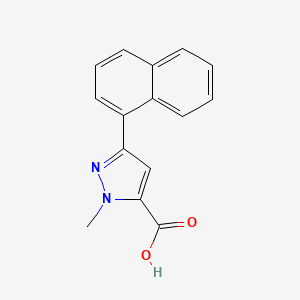


![1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1415377.png)
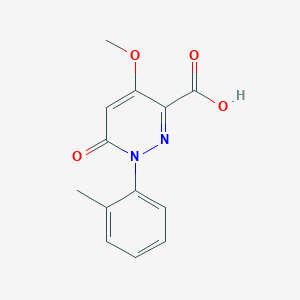
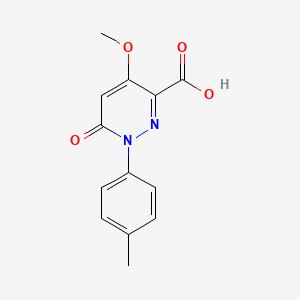
![[5-(3-Methoxyphenyl)isoxazol-3-yl]methanol](/img/structure/B1415383.png)

![Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B1415385.png)
![4-cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415386.png)

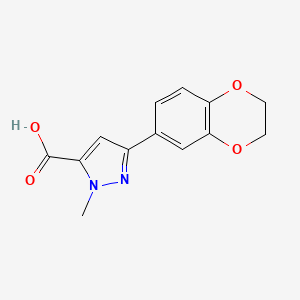
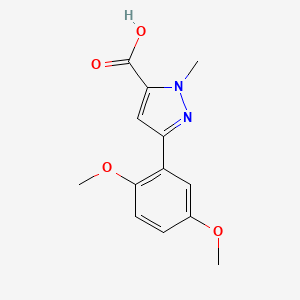
![[(6-Ethylpyrimidin-4-yl)thio]acetic acid](/img/structure/B1415392.png)